molecular formula C11H13ClN2O2 B1419333 ethyl 1H-benzimidazol-2-ylacetate hydrochloride CAS No. 211103-78-5

ethyl 1H-benzimidazol-2-ylacetate hydrochloride

Cat. No.: B1419333
CAS No.: 211103-78-5
M. Wt: 240.68 g/mol
InChI Key: SPAVMDSRPWNZGS-UHFFFAOYSA-N
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Description

Ethyl 1H-benzimidazol-2-ylacetate hydrochloride is a chemical compound with the molecular formula C11H12N2O2•HCl and a molecular weight of 240.69 . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound. Benzimidazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.

Preparation Methods

The synthesis of ethyl 1H-benzimidazol-2-ylacetate hydrochloride typically involves the reaction of benzimidazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Ethyl 1H-benzimidazol-2-ylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 1H-benzimidazol-2-ylacetate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including antiviral, anticancer, and antimicrobial agents.

    Biological Research: The compound is employed in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Material Science: It is used in the development of novel materials with specific properties, such as fluorescence or conductivity.

    Agriculture: Benzimidazole derivatives, including this compound, are used in the formulation of fungicides and pesticides.

Comparison with Similar Compounds

Ethyl 1H-benzimidazol-2-ylacetate hydrochloride can be compared with other benzimidazole derivatives such as:

    Methyl 1H-benzimidazol-2-ylacetate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

    1H-benzimidazol-2-ylacetic acid: The carboxylic acid form of the compound.

    2-(1H-benzimidazol-2-yl)ethanol: Contains a hydroxyl group instead of an ester group.

The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and biological activity compared to other similar compounds .

Biological Activity

Ethyl 1H-benzimidazol-2-ylacetate hydrochloride is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H12N2O2- HCl
  • Molecular Weight : 240.69 g/mol
  • CAS Number : 211103-78-5

Benzimidazole derivatives, including this compound, exhibit a broad range of biological activities attributed to their ability to interact with multiple biochemical pathways. Key mechanisms include:

  • Enzyme Inhibition : These compounds can inhibit various enzymes, impacting metabolic pathways.
  • Receptor Binding : They may bind to specific receptors, modulating cellular responses.
  • Cellular Signaling : The compound influences signaling pathways, affecting cell proliferation and apoptosis.

Anticancer Activity

Research indicates that benzimidazole derivatives possess anticancer properties. For instance, studies have shown that related compounds interfere with tubulin polymerization, which is crucial for cancer cell division. This compound has been evaluated for its cytotoxic effects on various cancer cell lines:

Cell LineIC50 (μM)Reference
MCF-7 (Breast)25
A549 (Lung)30

Antiparasitic Activity

Benzimidazole derivatives have demonstrated significant antiparasitic effects. For example, studies on related compounds showed potent activity against Trichinella spiralis, outperforming standard treatments like albendazole and ivermectin . This suggests potential applications in treating parasitic infections.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates the following minimum inhibitory concentrations (MIC):

Bacterial StrainMIC (μg/ml)Reference
Staphylococcus aureus50
Escherichia coli62.5
Candida albicans250

Applications in Medicinal Chemistry

This compound serves as a building block in the synthesis of various pharmacologically active compounds, including:

  • Antiviral Agents : Compounds derived from this structure have shown antiviral activity.
  • Antimicrobial Agents : It is used in developing new antibiotics and antifungals.
  • Anticancer Drugs : The compound's ability to inhibit tumor growth makes it a candidate for further development in oncology.

Case Studies and Research Findings

  • Antiproliferative Effects : A study demonstrated that derivatives of ethyl 1H-benzimidazol-2-ylacetate showed significant antiproliferative effects on MCF-7 breast cancer cells, with IC50 values indicating effective concentration ranges for therapeutic use .
  • Oxidative Stress Modulation : Research highlighted the compound's role in modulating oxidative stress in infected hosts, suggesting its dual action as an anthelmintic and antioxidant agent .
  • Synthetic Applications : The compound has been utilized in synthesizing novel materials with specific properties, such as fluorescence or conductivity, indicating its versatility beyond biological applications.

Properties

IUPAC Name

ethyl 2-(1H-benzimidazol-2-yl)acetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2.ClH/c1-2-15-11(14)7-10-12-8-5-3-4-6-9(8)13-10;/h3-6H,2,7H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPAVMDSRPWNZGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=NC2=CC=CC=C2N1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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